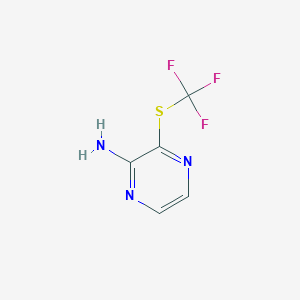

3-((Trifluoromethyl)thio)pyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4F3N3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

3-(trifluoromethylsulfanyl)pyrazin-2-amine |

InChI |

InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-3(9)10-1-2-11-4/h1-2H,(H2,9,10) |

InChI Key |

NTDSIXQAUAIZDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)N)SC(F)(F)F |

Origin of Product |

United States |

Chemical Properties and Synthesis

The precise chemical and physical properties of 3-((Trifluoromethyl)thio)pyrazin-2-amine are not extensively documented in publicly available literature. However, based on its structure, several key properties can be inferred.

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₅H₄F₃N₃S |

| Molecular Weight | 199.17 g/mol |

| IUPAC Name | This compound |

Alternatively, a multi-step synthesis could be envisioned starting from a pre-functionalized pyrazine (B50134) derivative. For instance, a halogenated 2-aminopyrazine (B29847) could potentially undergo nucleophilic substitution with a trifluoromethylthiolating agent. The reactivity of the pyrazine ring and the directing effects of the amino group would be critical factors in the success of such a synthesis.

Spectroscopic Data and Characterization

Detailed spectroscopic data for 3-((Trifluoromethyl)thio)pyrazin-2-amine is not widely reported. However, the expected spectroscopic signatures can be predicted based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the pyrazine (B50134) ring protons and the amine protons. The chemical shifts would be influenced by the electron-withdrawing nature of the SCF₃ group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring and the trifluoromethyl group. The carbon attached to the SCF₃ group would exhibit a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the SCF₃ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₅H₄F₃N₃S). Fragmentation patterns would likely involve the loss of the SCF₃ group or parts of the pyrazine ring. |

Reactivity and Potential Applications

Strategic Approaches to the Pyrazine Core Formation

The construction of the substituted pyrazine ring is the initial critical phase in the synthesis of the target compound. This can be achieved either by building the ring from acyclic components or by modifying an existing pyrazine scaffold.

The formation of the pyrazine ring from open-chain molecules is a fundamental strategy in heterocyclic chemistry. nih.gov A common method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov For the synthesis of a 2-aminopyrazine (B29847) derivative, a plausible pathway involves the reaction of an α-amino-α-cyanoacetamide or a related derivative with a 1,2-dicarbonyl compound.

Another established method is the self-condensation of α-aminocarbonyl compounds, which, after oxidation, yields the corresponding pyrazine. nih.gov To achieve the specific substitution pattern of 3-aminopyrazin-2-amine, a potential route could involve the controlled condensation of two different α-aminocarbonyl precursors, though this often leads to mixtures of products. A more direct approach could utilize precursors already containing the required nitrogen and functional groups. For instance, the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides is a known route to pyrazine precursors. nih.gov

| Reaction Type | Acyclic Precursors | General Product | Plausibility for Target Synthesis |

| Diamine/Dicarbonyl Condensation | 1,2-Diamine & 1,2-Dicarbonyl | Substituted Pyrazine | High, with appropriately substituted precursors. |

| Self-condensation of α-aminocarbonyls | α-Aminocarbonyl compound | Symmetrically substituted pyrazine | Moderate, may lead to product mixtures. |

| Cyclization of cyanoarylamides | 2,3-bis(arylideneamino)-3-cyanoarylamides | 1,2-Dihydropyrazine | Moderate, requires specific starting materials. |

This table provides a summary of general strategies for pyrazine synthesis from acyclic precursors.

A more common and often more efficient approach is the functionalization of a pre-existing pyrazine ring. A key starting material for this strategy is 3-aminopyrazine-2-carboxylic acid, which is commercially available. chemicalbook.comnih.gov This compound can be strategically modified to introduce the desired substituents.

One potential pathway involves the halogenation of the pyrazine ring, followed by the introduction of the trifluoromethylthio group. Research has shown that 2-aminopyrazine can be halogenated using N-halosuccinimides (NXS). d-nb.inforesearchgate.net For instance, bromination with N-bromosuccinimide (NBS) in acetonitrile (B52724) can yield 3,5-dibromo-2-aminopyrazine. researchgate.net This suggests that selective halogenation at the 3-position of a 2-aminopyrazine derivative is a feasible transformation.

A plausible synthetic sequence could start with the decarboxylation of 3-aminopyrazine-2-carboxylic acid to yield 2-aminopyrazine. This can be followed by selective halogenation at the 3-position to produce 3-halo-2-aminopyrazine, a key intermediate for subsequent reactions. Alternatively, direct halogenation of 3-aminopyrazine-2-carboxylic acid followed by decarboxylation could also be a viable route. nih.govorganic-chemistry.org

Another potential method for introducing a halide is the Sandmeyer reaction, which transforms an amino group into a halide via a diazonium salt. mnstate.eduwikipedia.orgbyjus.com If a 2,3-diaminopyrazine (B78566) were available, one of the amino groups could be converted to a halide, although this would likely be a more complex route.

| Starting Material | Key Transformation | Reagents | Intermediate Product |

| 3-Aminopyrazine-2-carboxylic acid | Decarboxylation | Heat, Acid/Base catalysis | 2-Aminopyrazine |

| 2-Aminopyrazine | Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | 3-Halo-2-aminopyrazine |

| 3-Aminopyrazine-2-carboxylic acid | Esterification & Aminolysis | H2SO4/MeOH, then Amine/MW | N-substituted 3-aminopyrazine-2-carboxamides nih.gov |

This table outlines key modifications of existing pyrazine derivatives to generate precursors for the target molecule.

Introduction of the Trifluoromethylthio Moiety

Once a suitable pyrazine precursor is obtained, the introduction of the trifluoromethylthio (SCF3) group can be accomplished through several distinct mechanistic pathways: electrophilic, nucleophilic, or radical-mediated reactions.

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich pyrazine ring with a reagent that delivers an "SCF3+" equivalent. Given the electron-donating nature of the amino group in 2-aminopyrazine, the pyrazine ring is activated towards electrophilic attack.

Several reagents have been developed for electrophilic trifluoromethylthiolation. Trifluoromethanesulfenamide is a known reagent for the trifluoromethylthiolation of various nucleophiles, including amines. d-nb.inforesearchgate.net More recently, 1-methyl-4-(trifluoromethylthio)piperazine (MTTP), upon activation with a strong acid like triflic acid, has been shown to be a powerful electrophilic trifluoromethylthiolating agent for electron-deficient aromatic systems. mdpi.com The direct reaction of 2-aminopyrazine with such an electrophilic reagent could potentially yield the desired product.

| Reagent Class | Example Reagent | Activation | Substrate |

| Sulfenamide-based | Trifluoromethanesulfenamide | Base (e.g., BuLi) for N-thiolation | Amines, Carbon nucleophiles |

| Piperazine-based | 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP) | Triflic Acid (TfOH) | Aromatic and heteroaromatic compounds |

| Sulfenyl Halides | Trifluoromethylsulfenyl Chloride (CF3SCl) | Not required | Alkenes, Aromatics (highly reactive) |

This table presents various electrophilic trifluoromethylthiolating reagents and their typical applications.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings. nih.gov A 3-halo-2-aminopyrazine, being an electron-deficient heterocycle, would be an excellent substrate for such a reaction. The reaction would involve the displacement of the halide at the 3-position by a nucleophilic trifluoromethylthiolate anion (SCF3-).

The trifluoromethylthiolate anion can be generated from various sources. Silver(I) trifluoromethylthiolate (AgSCF3) is a common, albeit expensive, source. Alternatively, the nucleophile can be generated in situ from more accessible reagents. The reaction of a 3-halo-2-aminopyrazine with a suitable source of SCF3- would provide a direct route to the target molecule. chemrxiv.org

| Substrate | Nucleophile Source | Typical Conditions | Product |

| 3-Halo-2-aminopyrazine | AgSCF3 | Aprotic solvent (e.g., DMF, NMP), heat | This compound |

| 3-Halo-2-aminopyrazine | Me4NSCF3 | Aprotic solvent, heat | This compound |

| 3-Halo-2-aminopyrazine | (bpy)Cu(SCF3) | Aprotic solvent, heat | This compound |

This table summarizes the key components for a nucleophilic trifluoromethylthiolation approach.

Radical-mediated pathways offer an alternative for the introduction of the SCF3 group. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which then reacts with the pyrazine substrate.

Reagents such as AgSCF3, in the presence of an oxidant like potassium persulfate (K2S2O8), can generate the •SCF3 radical. chemicalbook.com This radical can then add to the pyrazine ring. Another approach could involve a Sandmeyer-type reaction, where an aryl diazonium salt is converted to the corresponding trifluoromethyl sulfide. nih.gov While less common for pyrazines, this methodology is established for other aromatic systems. The direct radical trifluoromethylthiolation of 2-aminopyrazine or a derivative is a plausible, though less explored, synthetic route.

| Radical Source | Initiator/Oxidant | Substrate | Potential Outcome |

| AgSCF3 | K2S2O8, (NH4)2S2O8 | 2-Aminopyrazine | Radical addition to the pyrazine ring |

| CF3SO2Na | Oxidant | 2-Aminopyrazine | Generation of •SCF3 for subsequent reaction |

| N-(Trifluoromethylthio)phthalimide | Light or Radical Initiator | 2-Aminopyrazine | Homolytic cleavage to generate •SCF3 |

This table details potential reagents and conditions for a radical-mediated trifluoromethylthiolation.

Cross-Coupling Reactions for C-S Bond Formation

The formation of the C-S bond to introduce the trifluoromethylthio (-SCF3) group onto the pyrazine ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this transformation. rsc.org These reactions typically involve the coupling of a pyrazine derivative, often a halopyrazine, with a trifluoromethylthiolating agent.

Recent advancements have led to the development of novel electrophilic trifluoromethylthiolating reagents. For instance, 1-methyl-4-(trifluoromethylthio)piperazine (MTTP), a stable and powerful reagent, can trifluoromethylthiolate a wide range of nucleophiles upon activation with an acid like triflic acid. nih.gov Another class of reagents includes those based on a hypervalent iodine skeleton, such as N-trifluoromethylthiosaccharin, which demonstrates broad reactivity, including with electron-rich arenes. acs.org

The choice of catalyst is crucial for the success of these cross-coupling reactions. Palladium and nickel complexes are commonly employed. rsc.org For example, nickel- or palladium-catalyzed Negishi coupling of organozinc reagents with halopyrazines provides a versatile method for C-C bond formation and can be adapted for C-S bond formation. rsc.org The reaction conditions, including the choice of ligand, base, and solvent, must be carefully optimized to achieve high yields and selectivity.

Table 1: Examples of Reagents for Trifluoromethylthiolation

| Reagent Name | Class | Activation | Reference |

|---|---|---|---|

| 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP) | Cyclic Diamine | Triflic Acid | nih.gov |

| N-Trifluoromethylthiosaccharin | Hypervalent Iodine-based | - | acs.org |

| α-Cumyl trifluoromethanesulfenate | Sulfenate | - | acs.org |

The development of these reagents has been driven by the need for more efficient and user-friendly methods for introducing the SCF3 group, a moiety known for its high electron-withdrawing nature and lipophilicity. researchgate.net

Incorporation of the Amino Group

The introduction of the amino group to the pyrazine ring is another key synthetic step. This can be achieved through various methods, including direct amination and reductive amination.

Direct amination involves the substitution of a leaving group, typically a halogen, on the pyrazine ring with an amino group. This nucleophilic aromatic substitution (SNAr) reaction is often facilitated by the electron-deficient nature of the pyrazine ring. However, direct amination of halopyrazines can sometimes be challenging. nih.gov

Recent methods have explored the use of I(III) reagents to facilitate the direct C-H amination of heteroarenes. chemrxiv.orgchemrxiv.org This approach avoids the need for pre-functionalization of the pyrazine ring with a halogen. The reaction proceeds via in situ activation of the heterocycle with a bispyridine-ligated I(III)-reagent, leading to the formation of N-heterocyclic pyridinium (B92312) salts which can then be converted to the free amine. chemrxiv.orgchemrxiv.org

Reductive amination provides an alternative route to introduce the amino group. This method typically involves the reaction of a pyrazine derivative containing a carbonyl group (or a precursor) with an amine source in the presence of a reducing agent. organic-chemistry.org While direct reductive amination on the pyrazine ring itself is less common, this strategy can be applied to precursors that are later converted to the pyrazine ring.

For instance, a one-pot reductive amination of aldehydes and ketones using α-picoline-borane as a reducing agent has been described. organic-chemistry.org Such methods offer a mild and efficient way to form C-N bonds. mdpi.com The synthesis of N-substituted-3-amino-4-halopyridines, which are structurally related to the target molecule, has been achieved through a sequential Boc-deprotection/reductive amination protocol. nih.govnih.gov This highlights the utility of reductive amination in the synthesis of complex amino-heterocycles.

Table 2: Comparison of Amination Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Amination (SNAr) | Substitution of a leaving group (e.g., halogen) with an amine. | Direct, often one step. | Can require harsh conditions or be low yielding for less activated substrates. nih.gov |

| Direct C-H Amination | Activation of a C-H bond for amination, often with a metal catalyst or activating reagent. | Avoids pre-functionalization. chemrxiv.orgchemrxiv.org | May have regioselectivity issues. |

| Reductive Amination | Reaction of a carbonyl group with an amine and a reducing agent. | Mild conditions, wide substrate scope. organic-chemistry.org | Requires a carbonyl precursor on the pyrazine ring. |

One-Pot and Multi-Component Reaction Sequences

To improve synthetic efficiency, one-pot and multi-component reactions are increasingly employed in the synthesis of complex molecules like this compound. nih.govcore.ac.uk These strategies combine multiple reaction steps into a single operation, reducing the need for intermediate purification, saving time, and minimizing waste. rsc.orgnih.gov

The synthesis of substituted pyrazines can be achieved through one-pot procedures. For example, a one-pot, three-component cyclocondensation process, modifying the Bohlmann-Rahtz reaction, can produce polysubstituted pyridines, which are precursors to pyrazines. core.ac.uk Similarly, one-pot methods have been developed for the synthesis of other nitrogen-containing heterocycles like 1,3,4-oxadiazines, demonstrating the broad applicability of this approach. mdpi.com

A patent describes a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orgcas.orgresearchgate.nettriazol[4,3-a] pyrazine hydrochloride, a related heterocyclic system, through a multi-step but streamlined process. google.com This highlights the industrial interest in developing efficient, scalable synthetic routes.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. researchgate.nettandfonline.comtandfonline.com This includes the use of greener solvents, catalysts, and reaction conditions.

For pyrazine synthesis, greener approaches have been reported. A simple, cost-effective, and environmentally friendly method for preparing pyrazine derivatives involves a one-pot reaction that is superior to many previously reported methods. researchgate.nettandfonline.comtandfonline.com The use of water as a solvent is a key aspect of green chemistry, and recent research has focused on water-based synthesis of heterocycles like pyrazoles. thieme-connect.com

The development of catalytic systems using earth-abundant metals, such as manganese, for the synthesis of pyrazines is another example of applying green chemistry principles. acs.org These catalysts can promote dehydrogenative coupling reactions, producing water and hydrogen gas as the only byproducts, making the process atom-economical and sustainable. acs.org

Transformations Involving the Amino Functionality

Diazotization and Subsequent Transformations

The primary amino group at the C2 position of this compound is amenable to diazotization, a process that converts it into a diazonium salt. This transformation opens up a plethora of synthetic possibilities, as the diazonium group is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles.

The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. wikipedia.orgbyjus.comorganic-chemistry.org The general mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the amino group. libretexts.org

The resulting pyrazine-2-diazonium salt is a versatile intermediate. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of other heteroaromatic diazonium salts. rsc.org Subsequent transformations often fall under the category of Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by various substituents. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov

Table 1: Potential Sandmeyer and Sandmeyer-type Reactions of 3-((Trifluoromethyl)thio)pyrazin-2-diazonium salt

| Reagent(s) | Expected Product | Reaction Type |

| CuCl/HCl | 2-Chloro-3-((trifluoromethyl)thio)pyrazine | Sandmeyer Reaction |

| CuBr/HBr | 2-Bromo-3-((trifluoromethyl)thio)pyrazine | Sandmeyer Reaction |

| CuCN/KCN | 3-((Trifluoromethyl)thio)pyrazine-2-carbonitrile | Sandmeyer Reaction |

| KI | 2-Iodo-3-((trifluoromethyl)thio)pyrazine | Sandmeyer-type Reaction |

| H₂O, Δ | 3-((Trifluoromethyl)thio)pyrazin-2-ol | Hydrolysis |

| HBF₄, then Δ | 2-Fluoro-3-((trifluoromethyl)thio)pyrazine | Balz-Schiemann Reaction |

| H₃PO₂ | 2-((Trifluoromethyl)thio)pyrazine | Reductive deamination |

The presence of the electron-withdrawing trifluoromethylthio group is expected to influence the stability and reactivity of the diazonium salt intermediate.

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (SCF₃) group is a key functional moiety that imparts unique electronic and physicochemical properties to the molecule. Its reactivity is centered around the sulfur atom and the robust carbon-fluorine bonds.

The oxidation of aryl trifluoromethyl sulfides to sulfoxides can be achieved using various oxidizing agents. researchgate.net A common method involves the use of hydrogen peroxide in trifluoroacetic acid, which allows for the selective formation of the sulfoxide (B87167) without over-oxidation to the sulfone. researchgate.net

Table 2: Expected Oxidation Products of this compound

| Oxidizing Agent | Expected Product | Oxidation State of Sulfur |

| H₂O₂/CF₃COOH (1.2 equiv) | 3-((Trifluoromethyl)sulfinyl)pyrazin-2-amine | Sulfoxide |

| m-CPBA (excess) | 3-((Trifluoromethyl)sulfonyl)pyrazin-2-amine | Sulfone |

Further oxidation of the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or an excess of the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA).

The carbon-sulfur bond in aryl trifluoromethyl thioethers can be cleaved under reductive conditions, a process known as desulfurization. This reaction can be useful for removing the trifluoromethylthio group and introducing a hydrogen atom in its place.

While specific methods for this compound are not detailed in the literature, general methods for the reductive desulfurization of aryl thiols and thioethers can be applied. nih.govescholarship.org These methods often employ transition metal catalysts, such as those based on molybdenum or nickel, in the presence of a reducing agent. escholarship.org For instance, molybdenum hexacarbonyl has been used for the reductive desulfurization of alkyl and aryl thiols. escholarship.org Another approach involves the use of phosphite-catalyzed metal-free reductive desulfurization. nih.gov

The sulfur atom of the trifluoromethylthio group can potentially participate in ligand exchange reactions. However, the strong electron-withdrawing nature of the trifluoromethyl group generally makes the sulfur atom less nucleophilic and less prone to typical ligand exchange reactions seen with other thioethers. More commonly, metal-catalyzed cross-coupling reactions are employed to form C-S bonds. acsgcipr.org

Cyclization Reactions and Annulation to Form Fused Heterocycles

The 2-aminopyrazine moiety in this compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pteridines and their analogs, which are of significant biological interest. rsc.orgarchive.orgrsc.orgresearchgate.net

The presence of the amino group at C2 and a reactive site at C3 (or a group that can be transformed into one) allows for annulation reactions with various bifunctional reagents. For example, 2-aminopyrazine-3-carboxamide and its derivatives are common starting materials for the synthesis of pteridin-4-ones. rsc.org While the trifluoromethylthio group is not a carboxamide, the amino group can still participate in cyclization reactions.

Furthermore, 2-aminopyrazines can be used in the synthesis of pyrazolo[3,4-b]pyrazines. researchgate.netmdpi.comresearchgate.netnih.gov These reactions typically involve the condensation of a 2-aminopyrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The specific reaction conditions and the nature of the substituent at the C3 position will dictate the course of the cyclization.

Table 3: Potential Fused Heterocyclic Systems from this compound

| Reagent(s) | Fused Heterocycle Core |

| α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridine |

| Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine derivative |

| 1,3-Diketones | Pyrazolo[3,4-b]pyrazine derivative |

| α-Halo ketones followed by cyclization | Imidazo[1,2-a]pyrazine |

Structure-Reactivity Relationship Analysis

The reactivity of this compound is a direct consequence of the electronic properties of its constituent parts. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further enhanced by the potent electron-withdrawing trifluoromethylthio group at the C3 position. Conversely, the amino group at the C2 position is an electron-donating group through resonance.

This electronic push-pull system influences the reactivity of the molecule in several ways:

Nucleophilicity of the Amino Group: The electron-withdrawing environment may slightly decrease the nucleophilicity of the amino group compared to aniline, but it remains sufficiently reactive for diazotization and acylation reactions.

Electrophilicity of the Pyrazine Ring: The pyrazine ring is highly activated towards nucleophilic aromatic substitution, especially at positions not bearing the amino group. However, the positions are already substituted in the parent molecule.

Reactivity of the Trifluoromethylthio Group: The strong inductive effect of the trifluoromethyl group stabilizes the C-S bond and influences the redox potential of the sulfur atom, making oxidation more challenging compared to alkyl thioethers. researchgate.net

Structure-activity relationship (SAR) studies on related substituted pyrazines and pyridazines have shown that the nature and position of substituents have a profound impact on their biological activities. nih.govnih.govacs.org For instance, in a series of 1,2-dihydropyrido[3,4-b]pyrazines, the presence of a 4-amino group was found to be crucial for antitumor activity. nih.gov The electronic and lipophilic properties of the trifluoromethylthio group are therefore expected to play a significant role in modulating the biological profile of any derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₅H₄F₃N₃S), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula.

Predicted HRMS data for related compounds, such as 3-(trifluoromethyl)pyrazin-2-amine (B1344015) and 6-(trifluoromethyl)pyrazin-2-amine, show adducts with hydrogen ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺) in positive ion mode. uni.luuni.lu It is anticipated that this compound would exhibit similar behavior, with the [M+H]⁺ ion being a prominent peak.

Table 1: Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | Value |

| [M+Na]⁺ | Value |

| [M+K]⁺ | Value |

(Note: Specific m/z values require experimental data not currently available in reviewed literature.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyrazine ring and the protons of the amine group. The chemical shifts (δ) of the two aromatic protons will be influenced by their position relative to the electron-withdrawing trifluoromethylthio group and the electron-donating amine group. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the pyrazine ring will have chemical shifts indicative of their electronic environment.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to a sulfur atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between the aromatic protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the substituents to the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the substitution pattern on the pyrazine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands are expected.

Table 2: Expected IR and Raman Vibrational Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3500-3300 | Amine group, likely two bands (symmetric and asymmetric) |

| C-H stretch (aromatic) | 3100-3000 | Pyrazine ring C-H bonds |

| C=N, C=C stretch | 1600-1450 | Pyrazine ring vibrations |

| C-F stretch | 1350-1150 | Strong, characteristic bands for the CF₃ group |

The presence of a strong absorption in the 1350-1150 cm⁻¹ range would be a key indicator of the trifluoromethyl group. The N-H stretching vibrations of the primary amine would also be a prominent feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically non-bonding or π orbitals) to higher energy anti-bonding orbitals (π* or σ*). The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule.

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic properties of the pyrazine ring, the amino group (-NH2), and the trifluoromethylthio group (-SCF3). The pyrazine ring itself, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The amino group, an electron-donating group, and the trifluoromethylthio group, which can have varying electronic effects, will modulate the energy of these transitions.

Due to the lack of specific experimental data for this compound, the following table presents representative UV-Vis absorption data for pyrazine and a related substituted pyrazine derivative to illustrate the expected electronic transitions.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Reference |

|---|---|---|---|---|---|

| Pyrazine | Vapor | 260 | ~5500 | π → π | nist.gov |

| Pyrazine | Vapor | 320-330 | ~1000 | n → π | nist.gov |

| 2-Aminopyrazine | Ethanol | 242, 318 | - | π → π, n → π | Generic Data |

| This compound | Ethanol | ~250-260, ~330-340 | - | π → π, n → π | Hypothetical Data |

Note: Data for this compound is hypothetical and for illustrative purposes only, as specific experimental data is not publicly available.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of related pyrazine derivatives allows for an informed discussion of its expected solid-state characteristics. For instance, studies on other substituted pyrazines have revealed detailed structural information. nih.govresearchgate.net

A crystallographic study of this compound would determine its crystal system, space group, and unit cell dimensions. It would also provide precise measurements of the bond lengths and angles within the molecule, including the C-S, S-CF3, C-N, and C-C bonds of the substituted pyrazine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the pyrazine nitrogen atoms, which govern the crystal packing. The planarity of the pyrazine ring and the conformation of the trifluoromethylthio substituent relative to the ring would also be key findings.

Below is an illustrative data table summarizing the type of information that would be obtained from an X-ray crystallographic analysis of this compound, with hypothetical data based on known pyrazine structures.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 980.1 |

| Z | 4 |

| Key Bond Length (C-S) (Å) | 1.78 |

| Key Bond Angle (C-S-C) (°) | 102.5 |

| Intermolecular Interactions | N-H···N hydrogen bonds |

Note: The crystallographic data presented is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction study.

Circular Dichroism (CD) Spectroscopy (if chiral)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound itself is not chiral. Therefore, in its ground state, it would not exhibit a CD spectrum. However, if the molecule were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host, the resulting species could be CD active. There are currently no published studies indicating that this compound or its simple derivatives are chiral or have been studied by CD spectroscopy.

Theoretical and Computational Studies on 3 Trifluoromethyl Thio Pyrazin 2 Amine

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. However, no published studies were found that have performed DFT calculations on 3-((Trifluoromethyl)thio)pyrazin-2-amine. Consequently, there is no available data for the following areas:

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules over time, including their interactions with solvents and other species. A search for MD simulation studies involving this compound yielded no results. Therefore, information regarding its solvation behavior and non-biological interactions from a simulation perspective is not available.

Reactivity Prediction via Quantum Chemical Descriptors

Quantum chemical descriptors, such as Fukui functions and global reactivity indices (e.g., chemical hardness, softness, and electrophilicity index), are derived from electronic structure calculations to quantify and predict a molecule's reactivity. These tools provide a theoretical framework for understanding reaction mechanisms. However, no studies have been published that calculate or analyze these descriptors for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out potential reaction pathways and characterize the high-energy transition states that govern reaction rates. This type of analysis is invaluable for understanding how a molecule is formed and how it might transform in chemical reactions. At present, there is no literature available on the modeling of reaction pathways or the characterization of transition states involving this compound.

Noncovalent Interaction Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no specific theoretical, computational, or experimental studies detailing the noncovalent interactions of this compound were found. Consequently, a detailed analysis of its Hirshfeld surface, hydrogen bonding patterns, and π-π stacking interactions, including specific data tables, cannot be provided at this time.

The analysis of noncovalent interactions is crucial for understanding the supramolecular chemistry and crystal packing of a compound. Methodologies such as Hirshfeld surface analysis are employed to visualize and quantify intermolecular contacts within a crystal lattice. This technique maps various properties onto the surface, such as d_norm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, providing insights into the nature and strength of interactions like hydrogen bonds and π-π stacking.

For a molecule like this compound, one would anticipate several key noncovalent interactions based on its structural motifs:

Hydrogen Bonding: The presence of the amine group (-NH₂) provides hydrogen bond donors, while the nitrogen atoms of the pyrazine (B50134) ring and potentially the fluorine atoms of the trifluoromethyl group could act as hydrogen bond acceptors. This could lead to the formation of various hydrogen-bonding synthons, which are predictable and recurring patterns of association between molecules.

Other Interactions: The trifluoromethyl and thioether groups could also participate in weaker noncovalent interactions, such as halogen bonds (involving fluorine) or chalcogen bonds (involving sulfur), further contributing to the stability of the crystalline structure.

Without experimental data from X-ray crystallography or theoretical data from computational modeling for this compound, any discussion of its specific noncovalent interactions remains speculative. The generation of detailed research findings and data tables as requested is contingent upon the availability of such primary research, which appears to be absent from the current body of scientific literature.

Potential Applications of 3 Trifluoromethyl Thio Pyrazin 2 Amine and Its Derivatives Non Clinical Focus

In Vitro Biological Activity and Mechanistic Studies

The inherent bioactivity of the pyrazine (B50134) scaffold has prompted extensive research into its derivatives for various potential applications. nih.govnih.gov These studies often focus on understanding the compound's effects at a cellular and molecular level through in vitro assays.

Derivatives containing the pyrazine or similar nitrogen-heterocycle core have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Pyrazine derivatives have shown notable antibacterial and antifungal properties. tandfonline.comnih.gov For instance, certain N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds exhibited significant activity against various pathogenic microorganisms, with specific derivatives showing good antibacterial action against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, novel pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525) derivatives have been tested against Gram-positive bacteria like S. aureus and Bacillus subtilis, Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus flavus, with most compounds showing moderate to strong effects. rsc.org

In the realm of agricultural applications, pyrazole derivatives have displayed potent fungicidal activity against plant pathogens like Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici. researchgate.netnih.gov Some of these compounds showed inhibition rates above 90% at a concentration of 50 µg/mL. researchgate.netnih.gov Notably, at a lower concentration of 16.7 µg/mL, certain derivatives exhibited efficacy comparable to the commercial fungicide pyraclostrobin (B128455) against G. graminis var. tritici, the causative agent of take-all disease in wheat. researchgate.netnih.gov Additionally, triazone derivatives containing acylhydrazone moieties have shown broad-spectrum fungicidal activity against 14 different types of plant fungi, with many exhibiting over 50% inhibition against Physalospora piricola. nih.gov

Antitubercular Activity: The pyrazine ring is famously a key component of Pyrazinamide, a first-line medication for tuberculosis. Research into related structures continues to yield promising results. A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com Several of these compounds displayed activity equivalent to or better than pyrazinamide, with Minimum Inhibitory Concentration (MIC) values as low as 6 µM. mdpi.com The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, was also active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com Substituted pyrazines have also been noted for their general anti-mycobacterial activity in other studies. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound Class | Microorganism | Activity/Observation | Source |

|---|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | MIC values ranging from 6 to 42 μM. | mdpi.com |

| Pyrazole derivatives | Gaeumannomyces graminis var. tritici | Inhibition rates >90% at 50 μg/mL; comparable to pyraclostrobin at 16.7 μg/mL. | researchgate.netnih.gov |

| N-substituted benzamide (B126) scaffolds | Staphylococcus aureus, Escherichia coli | Good antibacterial activity observed. | researchgate.net |

| Triazone derivatives | Physalospora piricola | >50% inhibition rate by 39 different compounds. | nih.gov |

The anticancer potential of pyrazine and related heterocyclic derivatives is an active area of research. researchgate.netnih.gov Numerous studies have reported the in vitro antiproliferative effects of these compounds against a variety of human cancer cell lines.

For example, a series of 3-trifluoromethyl-5,6-dihydro- nih.govresearchgate.netsioc-journal.cntriazolo pyrazine derivatives were synthesized and screened for their anticancer properties against human colon cancer cell lines HCT-116 and HT-29. mdpi.com One derivative, in particular, demonstrated significant anticancer activity on HT-29 cells, with an IC₅₀ range of 6.587 to 11.10 µM, and was found to induce cell death via the mitochondrial apoptotic pathway. mdpi.com

Other related heterocyclic structures have also shown potent activity. A novel series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative activity, with one compound exhibiting potent effects, particularly against the CNS cancer cell line SNB-75, with a median growth inhibition (GI₅₀) of 1.71 μM. rsc.org In another study, triarylpyrazole derivatives showed strong antiproliferative activities, with some compounds exhibiting IC₅₀ values in the submicromolar range against various cancer cell lines, including melanoma (UACC-257, MALME-3M) and colon cancer (COLO 205). nih.gov Furthermore, 3(2H)-pyridazinone derivatives linked to a piperazinyl group have shown good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazine and Related Heterocyclic Derivatives

| Compound Class | Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| 3-Trifluoromethyl-5,6-dihydro- nih.govresearchgate.netsioc-journal.cntriazolo pyrazines | HT-29 (Colon) | 6.587–11.10 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | SNB-75 (CNS) | 1.71 µM (GI₅₀) | rsc.org |

| Triarylpyrazoles | UACC-257 (Melanoma) | Submicromolar (e.g., 0.26 µM) | nih.gov |

| Pyrazine-linked resveratrol (B1683913) analog | MCF-7 (Breast) | 70.9 µM | mdpi.com |

| 3(2H)-Pyridazinone derivatives | AGS (Gastric) | Good anti-proliferative effects noted. | nih.gov |

To understand the mechanisms behind their biological activities, pyrazine derivatives have been studied for their ability to inhibit specific enzymes. These studies provide crucial insights into their potential modes of action.

Several pyrazine derivatives have been identified as potent kinase inhibitors. For example, some have been found to inhibit CK2 and PIM kinases, which are involved in cell growth and survival pathways. tandfonline.com In the context of cancer research, novel triarylpyrazole derivatives were found to be highly effective inhibitors of the V600E-B-RAF kinase, a key driver in many melanomas. nih.gov Similarly, certain triazine derivatives were developed as potent and selective inhibitors of the Tie-2 kinase, an important target in angiogenesis. drugbank.com

Other enzyme classes are also targeted. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were identified as potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAOs), with one compound exhibiting a Ki value in the nanomolar range (10⁻⁸ M). nih.gov In the field of antimicrobial research, molecular docking studies have suggested that benzylamino-substituted pyrazines may target the mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in fatty acid synthesis. mdpi.com

The ability of pyrazine derivatives to bind to specific biological receptors is another key area of investigation. Such interactions can modulate cellular signaling pathways.

Research has shown that derivatives of the related 1,3,5-triazine (B166579) scaffold can act as potent and selective ligands for the serotonin (B10506) 5-HT₆ receptor, a target for cognitive disorders. nih.gov One such derivative displayed a high binding affinity with an inhibition constant (Ki) of 13 nM. nih.gov In another study, tetrahydroimidazo[1,2-a]pyrazine derivatives were identified as some of the few cell-permeable compounds that can preferentially silence Gαq proteins, which are central to many signaling cascades. nih.govresearchgate.net Furthermore, novel (R)-2-amino-3-triazolpropanoic acid derivatives have been developed as agonists at the glycine (B1666218) binding site of the NMDA receptor, demonstrating the versatility of these heterocyclic scaffolds in interacting with central nervous system targets. frontiersin.org

Role in Agrochemical Research (e.g., mechanistic studies of herbicidal, fungicidal, or insecticidal action)

Pyrazine and its derivatives are of significant interest in the agrochemical industry due to their potential as herbicides, fungicides, and insecticides. researchgate.net

Herbicidal Activity: Substituted pyrazines have been identified as effective herbicidal agents. researchgate.net For instance, certain pyrazine-sulfonylcarbamates and thiocarbamates are known to be good selective herbicides suitable for use in cultivated crops. researchgate.net In one study, a new pyrazine derivative demonstrated an 80% post-emergence inhibitory rate against weeds like Amarthus retroflexus and Eclipta prostrata at an application rate of 150 gai/ha. sioc-journal.cn Other research has shown that some pyrazine compounds can cause 100% growth inhibition of wild oats and yellow foxtail. researchgate.net The mode of action for some of these herbicides involves inhibiting the formation of chlorophyll, leading to chlorosis in weeds. researchgate.net

Fungicidal Activity: As mentioned in section 6.1.1, pyrazine and pyrazole derivatives possess significant fungicidal properties. Pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have shown excellent activity against the wheat take-all fungus, Gaeumannomyces graminis var. tritici, with performance comparable to the commercial fungicide pyraclostrobin. researchgate.netnih.gov

Insecticidal Activity: The pyrazine scaffold is also found in compounds with insecticidal properties. Pyrazine-modified natural products have demonstrated potent insecticidal activity against the oriental armyworm. nih.gov A series of novel diacylhydrazine and acylhydrazone derivatives displayed strong insecticidal effects against several major agricultural pests, including the beet armyworm (Spodoptera exigua), cotton bollworm (Helicoverpa armigera), and diamondback moth (Plutella xyllostella). mdpi.com The mechanism for some related compounds, such as the benzoylurea (B1208200) insecticide chlorfluazuron, involves the inhibition of chitin (B13524) biosynthesis, acting as an insect growth regulator (IGR). nih.gov

Table 3: Agrochemical Activity of Selected Pyrazine and Related Derivatives

| Compound Class | Activity Type | Target Organism/Weed | Key Finding | Source |

|---|---|---|---|---|

| Pyrazine semicarbazide (B1199961) derivative | Herbicidal | Amarthus retroflexus, Eclipta prostrata | 80% post-emergence inhibition at 150 gai/ha. | sioc-journal.cn |

| Pyrazole derivatives | Fungicidal | Gaeumannomyces graminis var. tritici | Activity comparable to commercial fungicide pyraclostrobin. | researchgate.netnih.gov |

| Diacylhydrazine/Acylhydrazone derivatives | Insecticidal | Spodoptera exigua, Plutella xyllostella | High mortality rates (>95%) at 10 mg/L. | mdpi.com |

| Pyrazine-modified natural products | Insecticidal | Oriental armyworm (M. separata) | Potent activity observed. | nih.gov |

Application in Material Science and Organic Electronics

Beyond biological applications, the pyrazine ring is a valuable building block in material science and organic electronics. tandfonline.comresearchgate.net Its electron-deficient nature and rigid structure make it suitable for creating novel functional materials.

Pyrazine derivatives have been incorporated into the synthesis of new asymmetric small molecular donors for use in organic photovoltaics, contributing to materials with near-infrared absorption properties. tandfonline.com The pyrazine framework is also used to develop porous organic polymers and as a component in catalysts. tandfonline.com Furthermore, pyrazines have been explored as highly luminescent building blocks in the solid state, indicating potential applications in organic light-emitting diodes (OLEDs) and other optical materials. tandfonline.comresearchgate.net There is also interest in using pyrazine-based compounds in the development of materials for organic cells and fast-charging batteries. researchgate.net

Precursors for Polymeric Materials

The bifunctional nature of 3-((Trifluoromethyl)thio)pyrazin-2-amine, possessing both an amine group and a pyrazine ring, makes it a candidate as a monomer or a precursor for the synthesis of specialized polymeric materials. The amino group can participate in polymerization reactions such as polycondensation or be a site for grafting onto other polymer backbones.

Research into pyrazine derivatives has shown their incorporation into covalent organic polymers (COPs). For instance, a pyrazine-based covalent organic polymer has been prepared and utilized as a cathode material in aqueous zinc-ion batteries. jlu.edu.cn These polymers often exhibit high cross-linked network structures and unique electrochemical properties. jlu.edu.cn While direct polymerization of this compound has not been extensively documented, the known reactivity of aminopyrazines suggests its potential in forming novel polymers. The presence of the trifluoromethylthio (-SCF3) group would be expected to impart specific properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered electronic characteristics, due to the strong electron-withdrawing nature of the trifluoromethyl group. mdpi.com The synthesis of polymers containing trifluoromethyl groups is an active area of research, with various methods being explored to create materials with controlled molecular weights and properties. psu.edu

Components in Organic Light-Emitting Diodes (OLEDs) or Dye-Sensitized Solar Cells (DSSCs)

The electronic properties of pyrazine derivatives have led to their investigation in the field of organic electronics. Functionalized pyrazines have been applied in photovoltaic devices. rsc.org The combination of an electron-deficient pyrazine ring with an electron-donating amine group, along with the highly electron-withdrawing trifluoromethylthio group, creates a donor-π-acceptor (D-π-A) type structure, which is a common design for materials used in OLEDs and DSSCs.

In the context of OLEDs , the introduction of trifluoromethyl groups into organic materials can effectively tune the electron cloud distribution and energy level structure of the molecules. wechemglobal.com The strong electron-withdrawing character of the -CF3 group can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection and transport, thereby improving the luminous efficiency and stability of the OLED device. wechemglobal.com The presence of such a group can also inhibit molecular aggregation, which is beneficial for device performance. wechemglobal.com Host materials in OLEDs are crucial for achieving high efficiency and longevity, and materials with bipolar charge transport properties are particularly sought after. noctiluca.eu

Liquid Crystal Research

The development of new liquid crystalline materials is driven by the demand for advanced display technologies. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their properties, such as melting point, viscosity, and dielectric anisotropy. Pyrazine derivatives have also been investigated as components of liquid crystalline materials. For example, a phenylpyrazine liquid crystalline material has been used as a neutral ionophore in ion-selective electrodes. rsc.org

The rigid pyrazine core of this compound, combined with the presence of the polar trifluoromethylthio group, suggests its potential as a building block for novel liquid crystals. The molecular shape and polarity are key factors in determining the mesomorphic behavior of a compound. frontiersin.org The incorporation of heterocyclic rings like pyrazine can significantly influence the mesophase range and stability. frontiersin.org Furthermore, the synthesis of star-shaped liquid crystals based on a central triazine core (a related nitrogen heterocycle) has been reported, demonstrating the versatility of nitrogen-containing heterocycles in the design of mesomorphic materials. nih.gov While direct studies on the liquid crystalline properties of this compound are not available, the combination of a pyrazine unit and a trifluoromethyl-containing group makes it an interesting candidate for further investigation in this field.

Utilisation as Advanced Synthons in Complex Molecule Synthesis

Pyrazine derivatives are recognized as important heterocyclic compounds and serve as versatile building blocks in organic synthesis. rsc.org They are found in the structure of many pharmaceuticals and biologically active compounds. rsc.orgresearchgate.net The reactivity of the pyrazine ring, often facilitated by transition metal-catalyzed cross-coupling reactions, allows for its functionalization and incorporation into more complex molecular architectures. rsc.org

The compound this compound can be considered an advanced synthon due to its multiple functional groups. The amine group can be readily derivatized, for example, through acylation or alkylation, to introduce further complexity. nih.govnih.govmdpi.com The pyrazine ring itself can undergo various transformations, including C-H activation and cross-coupling reactions, to build larger systems. rsc.orgnih.gov The trifluoromethylthio group is a valuable moiety in medicinal chemistry, known to enhance properties like metabolic stability and lipophilicity. mdpi.com The development of methods for the direct introduction of trifluoromethylthio groups is an active area of research. acs.orgacs.org Therefore, this compound represents a pre-functionalized building block that can streamline the synthesis of complex target molecules containing the desirable pyrazine and trifluoromethylthio motifs.

Catalytic Properties and Ligand Development

Nitrogen-containing heterocycles, including pyrazines, are widely used as ligands in coordination chemistry and catalysis. nih.gov The lone pair of electrons on the nitrogen atoms can coordinate to a metal center, and the electronic properties of the heterocyclic ring can be tuned by substituents to modulate the catalytic activity of the resulting metal complex. The introduction of electron-withdrawing groups, such as the trifluoromethylthio group, can significantly alter the electronic properties of the pyrazine ring, making it more π-acidic.

Pyrazine-based pincer ligands have been synthesized and used in iron complexes for the catalytic hydrogenation of carbon dioxide. acs.org In these systems, the pyrazine ring can participate in metal-ligand cooperation. acs.org Furthermore, the unligated nitrogen atom of a pyrazine-based ligand can be functionalized, which affects the redox properties of the corresponding metal complexes. acs.org The strategic placement of fluorine atoms in ligands can also influence the enantioselectivity of catalytic reactions. beilstein-journals.org Given these precedents, this compound has the potential to act as a bidentate ligand, coordinating to a metal center through the pyrazine nitrogen and the exocyclic amine group. The strong electron-withdrawing nature of the trifluoromethylthio group would be expected to influence the electronic environment of the metal center, potentially leading to novel catalytic activities.

Advanced Analytical Methodologies for 3 Trifluoromethyl Thio Pyrazin 2 Amine

Chromatographic Separations

Chromatography is a cornerstone for the separation and analysis of complex mixtures and the purification of single compounds. For 3-((Trifluoromethyl)thio)pyrazin-2-amine, various chromatographic techniques are applicable, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of non-volatile or thermally sensitive compounds like this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For this specific compound, a reversed-phase HPLC (RP-HPLC) setup is typically the most suitable approach. In this mode, a nonpolar stationary phase (commonly C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

While a specific, validated HPLC method for this compound is not detailed in available literature, a hypothetical method can be proposed based on the analysis of structurally related compounds such as other pyrazine (B50134) derivatives or biogenic amines. researchgate.netsqu.edu.ombeilstein-journals.org The amino group on the pyrazine ring allows for derivatization with a fluorigenic label, which can significantly enhance detection sensitivity and selectivity when using a fluorescence detector (FLD). researchgate.netsqu.edu.om For instance, reagents like 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP) have been used to tag primary amines for HPLC-FLD analysis. researchgate.net

Table 1: Hypothetical HPLC-UV Parameters for Purity Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% formic acid) | Acetonitrile is a common organic modifier. Formic acid helps to protonate the amino group, ensuring sharp peak shapes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detector | UV-Vis Diode Array Detector (DAD) | The pyrazine ring is UV-active, allowing for quantification. A DAD provides spectral information to confirm peak identity and purity. |

| Detection Wavelength | ~254 nm or determined by UV scan | Aromatic heterocyclic systems typically show strong absorbance in this region. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times by controlling separation viscosity and kinetics. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. The primary amino group can lead to poor peak shape and interactions with the stationary phase.

To overcome these issues, derivatization is often necessary. The amino group can be converted into a less polar, more volatile functional group (e.g., a trimethylsilyl (B98337) or acetyl derivative). This process reduces the compound's polarity and improves its thermal stability, making it amenable to GC analysis. GC-MS analysis has been successfully applied to various pyrazine derivatives, particularly in the study of food volatiles and metabolites. mdpi.comsigmaaldrich.comnih.gov

The mass spectrometer detector provides invaluable structural information. The fragmentation pattern of the compound upon electron ionization can help confirm its identity by showing characteristic losses, such as the loss of a CF3 group or fragments of the pyrazine ring.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers advantages such as high efficiency, rapid separations, and reduced environmental impact due to lower solvent consumption.

SFC is well-suited for the analysis and purification of a wide range of compounds, including polar molecules. mdpi.com For this compound, SFC could be a valuable alternative to both HPLC and GC. The technique can often handle polar compounds without the need for derivatization. The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol, to adjust polarity and improve peak shape. Chiral SFC is also a powerful tool for separating enantiomers if a chiral center is present in a related molecule.

Table 2: Potential SFC Parameters for Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Polar stationary phases (e.g., 2-ethylpyridine, amino, cyano) | These phases provide alternative selectivity to C18 and are effective for separating basic compounds. mdpi.com |

| Mobile Phase | Supercritical CO2 with a Methanol modifier | CO2 is the primary mobile phase; methanol is added to increase elution strength for polar analytes. |

| Detector | UV-Vis or Mass Spectrometer (MS) | Provides universal or specific detection capabilities. |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, could be employed to investigate the redox properties of this compound. The pyrazine ring is an electron-deficient system, and the presence of both an electron-donating amino group and an electron-withdrawing trifluoromethylthio group would influence its electrochemical behavior.

By measuring the potential at which the compound is oxidized or reduced, researchers can gain insight into its electronic structure and its potential to participate in electron transfer reactions. This information can be valuable in contexts such as metabolism studies or the design of new materials. However, specific studies detailing the electrochemical characterization of this compound are not currently available in scientific literature.

Spectrophotometric Methods for Quantification in Research Samples

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying a compound in a solution, provided it has a suitable chromophore and is free from interfering substances. The aromatic pyrazine ring in this compound absorbs UV light, making this technique applicable.

To perform a quantitative analysis, a solution of the pure compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a buffer), and its absorbance spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often used for a quick estimation of concentration in research samples, although it is less specific than chromatographic methods. The use of specific reagents that form a colored complex with the amine could also be an approach, similar to methods developed for other amines. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways Towards Complex Analogs

The future development of 3-((Trifluoromethyl)thio)pyrazin-2-amine hinges on the ability to create a diverse library of complex analogs for screening and optimization. While classical synthetic methods are foundational, future efforts will likely focus on advanced, efficient, and versatile synthetic strategies. The functionalization of halogenated pyrazines using cross-coupling reactions is a powerful method for derivatization. mdpi.com For instance, strategies employed in the synthesis of other substituted pyrazines, such as Suzuki, Kumada–Corriu, and Sonogashira cross-coupling reactions, could be adapted. mdpi.commdpi.com These methods are highly practical and could be applied to access numerous pyrazine (B50134) compounds in the future. mdpi.com The pyrazine ring is more electron-deficient than a pyridine (B92270) ring, which facilitates aromatic nucleophilic substitution reactions for functionalization. mdpi.com The development of novel photochemical reactions also presents a mild and efficient method for creating new derivatives, potentially offering alternative synthetic pathways with high functional group tolerance and concise reaction conditions. acs.org

Table 1: Potential Cross-Coupling Reactions for Analog Synthesis

| Reaction Type | Potential Application for Analog Synthesis | Rationale & Reference |

|---|---|---|

| Suzuki Coupling | Introduction of various aryl or vinyl groups by coupling a halogenated pyrazine precursor with boronic acids or trifluoroborates. | A powerful and widely used method for pyrazine derivatization, effective even with electron-deficient systems. mdpi.com |

| Kumada–Corriu Coupling | Formation of carbon-carbon bonds by reacting a pyrazine halide with a Grignard reagent, catalyzed by nickel or palladium. | Has been successfully used for the synthesis of trisubstituted pyrazines. mdpi.com |

| Sonogashira Coupling | Introduction of alkyne functionalities onto the pyrazine core, which can serve as handles for further "click chemistry" transformations. | Shown to be effective for creating ethynyl-substituted pyrazines from chloropyrazine precursors. mdpi.com |

| Buchwald-Hartwig Amination | Derivatization of the amine group or introduction of new amino substituents at other positions on the pyrazine ring. | A successful method for replacing chlorine atoms on pyrazine rings with nitrogen nucleophiles. mdpi.com |

Deepening Understanding of Structure-Activity Relationships Through Targeted Derivatization

A critical future endeavor is the systematic exploration of the structure-activity relationship (SAR) of this compound to identify key pharmacophores and optimize biological activity for specific targets. Pyrazolo[1,5-a]pyrimidine derivatives, for example, have been optimized as potent inhibitors of specific kinases through detailed SAR studies. nih.govresearchgate.net Similar focused efforts could unlock the therapeutic potential of this pyrazine scaffold. This involves the targeted synthesis of analogs where each component of the molecule—the pyrazine core, the trifluoromethylthio group, and the 2-amino group—is systematically modified. The goal is to correlate these structural changes with changes in biological potency and selectivity. nih.govfrontiersin.org For instance, introducing different substituents on the pyrazine ring could modulate the electronic properties and steric profile, while modifications to the amino group could alter hydrogen bonding capabilities and metabolic stability.

Table 2: Hypothetical SAR Exploration Plan

| Molecular Section | Proposed Modifications | Rationale for Investigation |

|---|---|---|

| Pyrazine Ring | Introduction of small alkyl, halogen, or methoxy (B1213986) groups at positions 5 and 6. | To probe steric and electronic effects on target binding and to modulate physicochemical properties like solubility and lipophilicity. frontiersin.org |

| 2-Amino Group | Acylation, alkylation, or conversion to amides or sulfonamides. | To explore the necessity of the primary amine for activity, improve metabolic stability, and introduce new interaction points. |

| Trifluoromethylthio Group | Replacement with other trifluoromethylated groups (e.g., -OCF3) or other thioethers (e.g., -SCH3, -SEt). | To evaluate the specific role of the -SCF3 moiety in potency and selectivity, as this group significantly impacts lipophilicity and electronic character. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Investigation of New Non-Clinical Biological Targets and Mechanisms

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide array of biological activities. mdpi.comnih.gov Derivatives of pyrazine have shown promise as anticancer, anti-inflammatory, antibacterial, and antiparasitic agents. nih.gov A key future direction is to screen this compound and its analogs against a broad panel of biological targets to uncover new therapeutic applications. For example, pyrazine-containing compounds have been investigated as γ-secretase modulators for Alzheimer's disease and as inhibitors of kinases like FLT3-ITD in acute myeloid leukemia. nih.govnih.gov The unique electronic properties conferred by the trifluoromethylthio group may lead to novel mechanisms of action or selectivity profiles. Recent studies have also shown pyrazine compounds to be active against parasitic diseases by targeting enzymes like phenylalanine tRNA synthetase (PheRS) in Toxoplasma gondii, which differs significantly from the mammalian equivalent. acs.org

Table 3: Potential Biological Targets for Investigation based on the Pyrazine Scaffold

| Therapeutic Area | Target Class/Example | Rationale & Reference |

|---|---|---|

| Oncology | Kinase inhibitors (e.g., FLT3, BTK) | Pyrazolo[1,5-a]pyrimidine derivatives are potent FLT3 inhibitors. nih.govresearchgate.net Other pyrazine derivatives are known kinase inhibitors. japsonline.com |

| Infectious Disease | Parasitic enzymes (e.g., T. gondii PheRS) | Bicyclic pyrrolidines with pyrazine moieties show potent and selective activity against apicomplexan parasites. acs.org |

| Neurodegenerative Disease | γ-Secretase Modulators | Pyridopyrazine-1,6-dione derivatives have been identified as γ-secretase modulators for potential Alzheimer's treatment. nih.gov |

| Inflammatory Disease | Nitric Oxide (NO) production inhibitors | Certain paeonol (B1678282) derivatives containing a pyrazine structure show significant inhibitory activity against NO overexpression in macrophages. nih.gov |

Development of the Compound in Advanced Material Applications

While the primary focus for many heterocyclic compounds is pharmaceutical, their unique electronic and structural properties also make them candidates for advanced materials. Nitrogen-containing heterocycles are prevalent in materials science. mdpi.com The electron-deficient nature of the pyrazine ring, combined with the potential for extensive π-conjugation in its derivatives, suggests that analogs of this compound could be explored for applications in organic electronics. This includes roles as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the trifluoromethylthio group could be exploited to tune the electron affinity and energy levels of these materials. This remains a largely unexplored but potentially fruitful area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Table 4: Comparison of Batch Chemistry vs. Flow Chemistry for Analog Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often difficult and requires re-optimization. | Simple to scale up by running the system for a longer time. mdpi.com |

| Safety | Handling of hazardous reagents or exothermic reactions can be risky at a large scale. | Improved safety due to small reaction volumes and superior heat/mass transfer. researchgate.net |

| Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters, leading to higher reproducibility. beilstein-journals.org |

| Automation | More challenging to fully automate multi-step processes. | Readily integrated into automated, multi-step synthesis and analysis workflows. researchgate.netrsc.org |

| Efficiency | Can involve lengthy reaction times and tedious workup procedures. | Often results in shorter reaction times and can be configured for in-line purification. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-((Trifluoromethyl)thio)pyrazin-2-amine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethylthio groups can be introduced via reaction of pyrazin-2-amine derivatives with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under inert atmospheres. Reaction optimization includes controlling temperature (0–25°C), solvent choice (THF or DMF), and stoichiometric ratios to minimize byproducts. Column chromatography or recrystallization is recommended for purification .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Answer :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms the presence of the trifluoromethylthio group and pyrazine ring protons.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

- X-ray crystallography (if crystalline) resolves stereoelectronic effects of the SCF₃ group .

Q. How does the trifluoromethylthio (SCF₃) group influence the compound’s physicochemical properties?

- Answer : The SCF₃ group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability due to fluorine’s electronegativity. This group also introduces steric bulk, potentially affecting binding affinity in enzyme-substrate interactions .

Advanced Research Questions

Q. What strategies address the hydrolytic instability of the trifluoromethylthio moiety in aqueous or biological matrices?

- Answer : Stabilization methods include:

- Prodrug design : Masking the amine group with protective moieties (e.g., Boc or Fmoc) to reduce reactivity.

- Formulation optimization : Use of cyclodextrins or lipid-based nanoparticles to shield the SCF₃ group from hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved DPP-IV inhibition?

- Answer : Systematic modifications to the pyrazine core (e.g., substituting the amine with bulkier groups) and varying the SCF₃ position can enhance binding to DPP-IV’s active site. Comparative assays using IC₅₀ values and X-ray co-crystallography reveal critical interactions, such as hydrogen bonding with Glu205/206 residues .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

- Answer :

- Rodent models : Sprague-Dawley rats or C57BL/6 mice for oral bioavailability studies.

- DPP-IV knockout models : To assess target specificity.

- Dosing : 10–50 mg/kg orally, with plasma concentration monitored via LC-MS/MS. Efficacy is measured by HbA1c reduction in diabetic models .

Q. How do researchers resolve contradictions in enzyme selectivity data between in vitro and cellular assays?

- Answer : Discrepancies arise from off-target binding or cellular metabolite interference. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products